LH 21
Overview
Description
LH 21 is a potent in vivo neutral cannabinoid CB1 receptor antagonist. Its chemical formula is C20H20Cl3N3, and its molecular weight is 408.75 g/mol . This compound has been studied for its effects on feeding behavior and body weight regulation.
Preparation Methods
Synthetic Routes:: Although specific synthetic routes for LH 21 are not widely documented, it is typically synthesized through organic chemistry methods. Researchers may use various reactions and intermediates to achieve its structure.
Industrial Production:: Information on industrial-scale production methods for this compound is limited. academic research provides insights into its synthesis.
Chemical Reactions Analysis
Types of Reactions:: LH 21 may undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure and properties.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce functional groups.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents include halogens (e.g., Br2, Cl2) and alkylating agents (e.g., alkyl halides).
Major Products:: The specific major products formed during these reactions would depend on the reaction conditions and starting materials.
Scientific Research Applications
LH 21 has been investigated in various scientific fields:
Biology: It may be used to explore the endocannabinoid system and its role in appetite regulation.
Medicine: Understanding this compound’s effects on CB1 receptors could inform obesity and appetite-related therapies.
Industry: Potential applications in pharmaceuticals, agriculture, or materials science.
Mechanism of Action
LH 21 acts as a CB1 receptor antagonist. It modulates the endocannabinoid system, affecting appetite and metabolism. Further research is needed to elucidate its precise molecular targets and signaling pathways.
Comparison with Similar Compounds
LH 21’s uniqueness lies in its CB1 receptor selectivity and in vivo efficacy. Similar compounds include other CB1 antagonists and endocannabinoid modulators.
Remember that this compound is primarily studied for its effects on feeding behavior and body weight regulation.
Biological Activity
LH-21, a cannabinoid ligand primarily recognized as a peripheral CB1 receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as obesity and diabetes. This article synthesizes findings from various studies to elucidate the biological activity of LH-21, focusing on its pharmacological effects, mechanisms of action, and implications for treatment.
LH-21 is a triazole derivative characterized by its low permeability across the blood-brain barrier, which distinguishes it from central CB1 antagonists. Its primary mechanism involves antagonism of the CB1 receptor, leading to modulation of metabolic pathways without significant central nervous system effects. This property positions LH-21 as a candidate for managing obesity-related conditions without the psychoactive side effects associated with other cannabinoids .
Impact on Body Weight and Feeding Behavior
Research indicates that LH-21 administration can influence feeding behavior and body weight in various animal models:
- Acute Administration : In studies involving rats, acute doses of LH-21 were found to reduce feeding behavior .
- Subchronic Administration : Long-term treatment (e.g., 3 mg/kg/day for two weeks) did not result in significant weight loss but improved glucose handling and reduced systemic inflammation in high-fat diet (HFD) models .
Glucose Metabolism and Insulin Sensitivity
LH-21 has demonstrated notable effects on glucose metabolism:
- Improvement in Glucose Handling : Studies show that LH-21 enhances insulin sensitivity and glucose tolerance in HFD-induced obese mice. Specifically, it reduced hyperinsulinemia and improved glucose-stimulated insulin secretion (GSIS) in pancreatic islets .
- Cytoprotective Effects : LH-21 treatment has been associated with decreased apoptosis in pancreatic islets and reduced macrophage infiltration in the liver, suggesting protective roles against diabetes-related tissue damage .
Case Studies and Experimental Findings
The following table summarizes key findings from various studies on LH-21:
Mechanistic Insights
The biological activity of LH-21 appears to be mediated through several pathways:
- Adipose Tissue Modulation : LH-21 influences gene expression related to pro-inflammatory cytokines and adipokines, contributing to improved metabolic profiles in obese models .
- Tissue-Specific Actions : The compound exhibits distinct actions in different tissues, enhancing insulin sensitivity while reducing inflammation in adipose tissues and the liver .
- Anxiety Reduction : Interestingly, LH-21 also shows potential in alleviating anxiety associated with obesity, indicating a multifaceted role in managing obesity-related comorbidities .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl3N3/c1-2-3-4-5-6-19-24-20(14-7-9-15(21)10-8-14)26(25-19)18-12-11-16(22)13-17(18)23/h7-13H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJFDADYVUDVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436100 | |
Record name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611207-11-5 | |
Record name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 611207-11-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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